2-cyclopropyl-5-(thiophene-3-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
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Overview
Description
2-cyclopropyl-5-(thiophene-3-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a unique combination of cyclopropyl, thiophene, and pyrazolo[1,5-a]pyrazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-5-(thiophene-3-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine typically involves multi-step reactions starting from readily available precursors One common approach involves the cyclization of appropriate intermediates under controlled conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-5-(thiophene-3-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and substituted thiophene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-cyclopropyl-5-(thiophene-3-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent due to its unique structural features.
Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-5-(thiophene-3-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its biological activities, particularly as a CDK2 inhibitor.
3(5)-Substituted Pyrazoles: Versatile scaffolds in organic synthesis and medicinal chemistry.
Uniqueness
2-cyclopropyl-5-(thiophene-3-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is unique due to its combination of cyclopropyl, thiophene, and pyrazolo[1,5-a]pyrazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-thiophen-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c18-14(11-3-6-19-9-11)16-4-5-17-12(8-16)7-13(15-17)10-1-2-10/h3,6-7,9-10H,1-2,4-5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFENWCAGGKEYRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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